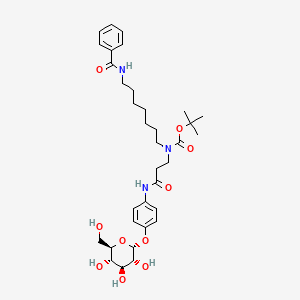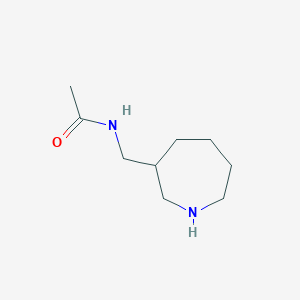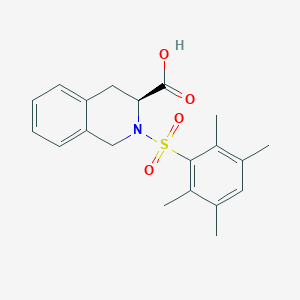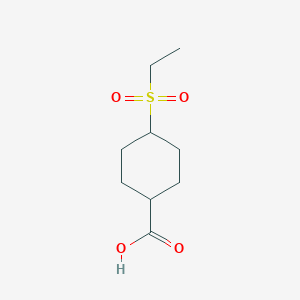
4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol . This compound is characterized by the presence of an ethanesulfonyl group attached to a cyclohexane ring, which also bears a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid include:
Cyclohexane-1-carboxylic acid: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of an ethanesulfonyl group, leading to different reactivity and applications.
Cyclohexanecarboxylic acid: A simpler structure without additional functional groups, used in different contexts.
The uniqueness of this compound lies in its combination of the ethanesulfonyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H16O4S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
4-ethylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZVMKJARMMLQROB-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



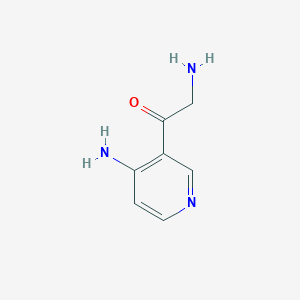

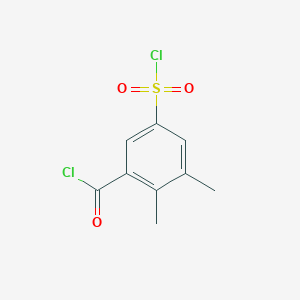


![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
